[1-(3,4-Difluorophenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(3,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethylamine typically involves the reaction of 3,4-difluorophenylacetic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of 1-(3,4-Difluorophenyl)ethylamine may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, potentially forming fluorinated hydrocarbons.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fluorinated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, 1-(3,4-Difluorophenyl)ethylamine is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the ethyl and methylpropylamine groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(3,5-Difluorophenyl)ethylamine
- 1-(3,4-Difluorophenyl)ethylamine
Comparison: Compared to its similar compounds, 1-(3,4-Difluorophenyl)ethylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets. The presence of the 3,4-difluorophenyl group can enhance certain properties, such as binding affinity and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F2N |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
BPIMNDSGSFXTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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